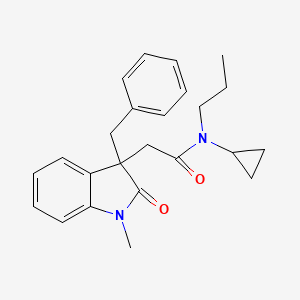![molecular formula C13H15ClFNO2 B5409195 2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride](/img/structure/B5409195.png)
2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-fluorophenyl group and an ethanolamine moiety
Zukünftige Richtungen
The future directions for research on “2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride” could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of activities exhibited by similar compounds, it may be of interest to investigate its potential as a pharmaceutical compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound.
Attachment of the Ethanolamine Moiety: The ethanolamine moiety is attached through a nucleophilic substitution reaction, where the amino group reacts with an appropriate electrophile.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride
- 5-(2-Fluorophenyl)furan-2-carbaldehyde
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride is unique due to its specific combination of a furan ring, a 2-fluorophenyl group, and an ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2.ClH/c14-12-4-2-1-3-11(12)13-6-5-10(17-13)9-15-7-8-16;/h1-6,15-16H,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIOWNUTYQHJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCO)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-acetyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B5409118.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409131.png)
![4-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B5409146.png)
![(3S*,4S*)-1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropoxypyrrolidin-3-ol](/img/structure/B5409151.png)

![N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(3,4-DIMETHYLPHENYL)UREA](/img/structure/B5409164.png)

![1-{1-[(3-pyridin-2-ylisoxazol-5-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5409176.png)
![ethyl 2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409177.png)
![ethyl {(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5409189.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5409192.png)
![4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE](/img/structure/B5409193.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(methylthio)acetamide](/img/structure/B5409198.png)
![N~2~-{[5-(2-cyanophenyl)-2-furyl]methyl}-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5409203.png)
